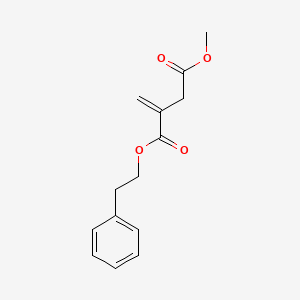
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate typically involves the reaction of phenylacetic acid with isovaleric acid in the presence of a thorium dioxide catalyst at high temperatures (450-470°C) . This method ensures the formation of the desired ester through a condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring interacts with electrophiles, leading to the formation of various intermediates and products . These interactions can influence biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
- Benzyl isobutyl ketone
- Isobutyl benzyl ketone
- Benzyl 2-methylpropyl ketone
Comparison: 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate is unique due to its specific structural arrangement, which includes both a phenylethyl group and a methylidene butanedioate moiety. This combination imparts distinct chemical and physical properties, making it different from other similar compounds that may lack one or more of these functional groups.
Properties
CAS No. |
112096-00-1 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
4-O-methyl 1-O-(2-phenylethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C14H16O4/c1-11(10-13(15)17-2)14(16)18-9-8-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3 |
InChI Key |
UOKLOVWXMRJHNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=C)C(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















